1-(naphthalen-1-yl)-1H-tetrazole

Description

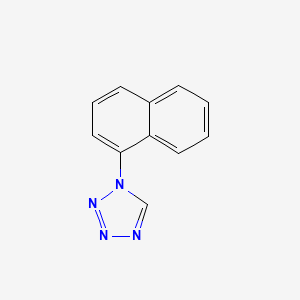

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-yltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-6-10-9(4-1)5-3-7-11(10)15-8-12-13-14-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAARHCJLFHFWNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations Involving 1 Naphthalen 1 Yl 1h Tetrazole

Mechanistic Insights into Tetrazole Ring Stability and Reactivity

The reactivity of the tetrazole ring is multifaceted. It can act as a nucleophile, particularly the nitrogen atoms, and is also known to have an acidic nature, although this is more relevant for 5-substituted-1H-tetrazoles where the N-H proton can be abstracted. numberanalytics.comnih.gov The presence of the naphthyl group at the N1 position significantly influences the electronic properties of the tetrazole ring.

Factors that influence the reactivity of the tetrazole ring include:

Substituent Effects: The nature of the substituent on the ring can greatly alter its electronic distribution and, consequently, its reactivity. numberanalytics.com

Reaction Conditions: Temperature, solvent, and the presence of catalysts can dictate the pathway and outcome of reactions involving the tetrazole moiety. numberanalytics.com

Steric Hindrance: The bulky naphthalene (B1677914) group can sterically hinder certain approaches to the tetrazole ring, influencing the regioselectivity of reactions. numberanalytics.com

| Property | Observation for Tetrazole Ring | Reference |

| Aromaticity | Conforms to Hückel's rule with 6 π-electrons | nih.gov |

| Stability | Relatively high due to aromaticity and delocalization energy | nih.govwikipedia.org |

| Reactivity | Can act as a nucleophile; influenced by substituents | numberanalytics.com |

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Ring

The naphthalene ring system is more reactive towards electrophilic substitution than benzene (B151609) because the activation energy required to form the intermediate carbocation is lower. libretexts.orgwordpress.com In unsubstituted naphthalene, electrophilic attack preferentially occurs at the C1 (or α) position, as the resulting carbocation intermediate is better stabilized by resonance, with more resonance structures that retain a complete benzene ring. libretexts.orgwordpress.comscribd.com

When a substituent is present on the naphthalene ring, it directs incoming electrophiles. The 1H-tetrazol-1-yl group is generally considered to be an electron-withdrawing group due to the high electronegativity of the nitrogen atoms. Electron-withdrawing groups deactivate the ring towards electrophilic attack. In the case of a deactivating substituent at the 1-position of naphthalene, electrophilic substitution is directed to the other ring, primarily at the 5- and 8-positions. researchgate.net Therefore, for 1-(naphthalen-1-yl)-1H-tetrazole, electrophilic attack is expected to occur predominantly at the C5 and C8 positions of the naphthalene ring.

Nucleophilic aromatic substitution on the naphthalene ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group. There is limited specific information available in the searched literature regarding nucleophilic substitution reactions on the naphthalene ring of this compound.

| Reaction Type | Preferred Position of Attack on Naphthalene Ring | Directing Influence of 1-(1H-tetrazolyl) Group | Reference |

| Electrophilic Substitution | C5 and C8 | Deactivating, directs to the unsubstituted ring | researchgate.net |

Reactions at the Tetrazole Nitrogen Atoms

The nitrogen atoms of the tetrazole ring are nucleophilic and can participate in reactions with electrophiles. numberanalytics.com For 1-substituted tetrazoles like this compound, the N4 atom is generally considered the most nucleophilic and is the likely site for reactions such as alkylation.

Alkylation of 1-substituted tetrazoles with alkyl halides or other electrophiles would lead to the formation of a quaternary tetrazolium salt. The reactivity of the nitrogen atoms can be influenced by the nature of the substituent at the N1 position. The electron-withdrawing character of the naphthyl group may modulate the nucleophilicity of the remaining nitrogen atoms in the tetrazole ring.

Photochemical Transformations and Photoinduced Processes

Tetrazole derivatives are known to undergo a variety of photochemical transformations, which typically involve the cleavage of the tetrazole ring. nih.gov The photolysis of tetrazoles often leads to the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. nih.gov

For 1-aryl-1H-tetrazoles, photochemical irradiation can lead to the formation of various products depending on the reaction conditions and the nature of the aryl group and any other substituents. nih.gov The general mechanism is believed to involve the formation of a highly reactive nitrene intermediate after the elimination of nitrogen. This nitrene can then undergo various subsequent reactions, such as intramolecular cyclization or rearrangement. While specific studies on the photolysis of this compound were not found in the search results, the photolysis of 1-(1-naphthyl)-1,2,3-triazoles has been shown to produce benz[g]indoles, suggesting that intramolecular reactions involving the naphthalene ring system are plausible. rsc.org

The expected photochemical pathway for this compound would likely involve:

Photoexcitation of the molecule.

Elimination of a molecule of nitrogen (N₂).

Formation of a naphthylnitrene intermediate.

Subsequent intramolecular reactions of the nitrene.

Thermal Decomposition Pathways and Energetic Considerations

Many tetrazole derivatives are known for their high positive enthalpies of formation and their tendency to decompose upon heating, releasing a significant amount of energy. acs.org This property makes some tetrazoles useful as energetic materials. wikipedia.orgacs.org

The thermal decomposition of N-substituted tetrazoles is thought to initiate with the elimination of a molecule of nitrogen from the tetrazole ring. researchgate.net For C,N-disubstituted tetrazoles, controlled thermal decomposition can lead to the formation of reactive nitrilimines. wikipedia.org In the case of 1-aryl-1H-tetrazoles, thermal decomposition can also proceed through the loss of N₂ to form a nitrene intermediate, similar to the photochemical pathway.

The decomposition temperature and the nature of the decomposition products are highly dependent on the substituents attached to the tetrazole ring. researchgate.net The presence of the bulky and thermally stable naphthalene group would influence the decomposition pathway of this compound. While some tetrazoles can decompose at relatively low temperatures, others are more stable. beilstein-journals.org For instance, some 5-substituted-1H-tetrazoles have been shown to be stable up to 260 °C for short periods. beilstein-journals.org

| Decomposition Aspect | General Observation for N-Substituted Tetrazoles | Reference |

| Initial Step | Elimination of molecular nitrogen (N₂) | wikipedia.orgresearchgate.net |

| Intermediate | Formation of a nitrene or nitrilimine | wikipedia.org |

| Energetics | Often characterized by high positive enthalpy of formation | acs.org |

Tautomerism and Isomerization Studies in Solution and Solid State

Tautomerism is a significant feature of tetrazole chemistry, particularly for 5-substituted tetrazoles which can exist as an equilibrium mixture of 1H- and 2H-tautomers. nih.govthieme-connect.com The position of this equilibrium is influenced by the nature of the substituent, the solvent, and the physical state (solution or solid). nih.gov

However, for this compound, the nitrogen at the 1-position is already substituted, so the common 1H/2H tautomerism is not possible. The molecule is locked as the 1-substituted isomer.

Isomerization in this context could refer to the potential for the naphthyl group to migrate from the N1 position to the N2 position of the tetrazole ring, which would result in the formation of 1-(naphthalen-2-yl)-1H-tetrazole. Such isomerizations, often referred to as Dimroth rearrangements, are known to occur in some heterocyclic systems, sometimes under thermal conditions. researchgate.net Theoretical studies on other substituted azoles have shown that the relative stability of different isomers can be influenced by the position of substituents and the aromaticity of the resulting rings. rsc.org

Coordination Chemistry and Ligand Design Principles with 1 Naphthalen 1 Yl 1h Tetrazole

Binding Modes and Coordination Sites of the Tetrazole Ligand

A thorough investigation into scientific databases yields no specific crystallographic or spectroscopic data that elucidates the binding modes and coordination sites of 1-(naphthalen-1-yl)-1H-tetrazole in metal complexes. In principle, tetrazole-based ligands are well-known for their versatile coordination capabilities, typically involving one or more of the four nitrogen atoms of the tetrazole ring. These nitrogen atoms can act as monodentate or bidentate donors to a single metal center, or as bridging ligands connecting multiple metal ions. However, without experimental studies on this compound, its preferred coordination modes remain a matter of speculation.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers has not been reported in the reviewed literature. The synthesis of such materials would involve reacting the ligand with a suitable metal salt under solvothermal or other conditions to promote the formation of an extended crystalline network.

Consequently, with no reported MOFs or coordination polymers constructed from this compound, there is no information available regarding the structural diversity of any potential architectures. The final topology of a MOF is influenced by the geometry of the organic linker and the coordination preferences of the metal ion.

The influence of the bulky and aromatic naphthalene (B1677914) group on the topology and properties of a hypothetical MOF can be inferred from related systems. The naphthalene moiety would be expected to introduce a degree of rigidity and steric hindrance, which could direct the formation of specific framework topologies. Furthermore, the aromatic nature of naphthalene could lead to π-π stacking interactions within the framework, potentially influencing the material's porosity, stability, and its properties such as luminescence or gas sorption. However, these are general principles, and specific effects for this compound-based MOFs are yet to be experimentally determined.

Design and Synthesis of Discrete Metal Complexes

The scientific literature lacks reports on the design, synthesis, and characterization of discrete metal complexes specifically featuring the this compound ligand. The synthesis of such complexes would typically involve the reaction of the ligand with a metal precursor in a suitable solvent.

As a result of the absence of synthetic reports, there is no information on the formation of either mononuclear (containing a single metal ion) or polynuclear (containing multiple metal ions) complexes with this compound.

With no characterized complexes to study, there is no available data on the ligand-centered (e.g., reactions involving the naphthalene or tetrazole rings) or metal-centered (e.g., catalytic activity, redox behavior) reactivity of such compounds.

Chiral Coordination Complexes and Enantiomeric Resolution

The formation of chiral coordination complexes is a cornerstone of advanced ligand design, enabling applications in asymmetric catalysis, chiral recognition, and materials science. While this compound is an achiral molecule, it can participate in the formation of chiral complexes through several mechanisms. Chirality can arise from the coordination of the ligand to a metal center in a way that generates a chiral geometry, such as a helical or propeller-like arrangement.

For instance, the inherent directionality of metal-ligand bonds can lead to the self-assembly of discrete, chiral supramolecular coordination complexes (SCCs). nih.gov The principles of directional bonding dictate that the geometry of the final structure is controlled by the angles of the ligand and the coordination preference of the metal ion. nih.gov In analogous systems using different chiral ligands, rhomboidal and hexagonal metallacycles have been formed that subsequently self-assemble into nanostructures with well-defined helicity. nih.gov

Enantiomeric Resolution:

Should a racemic mixture of chiral complexes containing this compound be formed, their separation into individual enantiomers would be a critical step for many applications. A common method for this is enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer over the other. nih.govunits.it For example, an acylase enzyme can be used to selectively esterify one enantiomer of a chiral alcohol, allowing the unreacted enantiomer and the esterified product to be separated. units.it While this has been demonstrated for compounds like 1-phenylethanol, the principle could be applied to resolve complexes of this compound if they possess a suitable functional group for the enzyme to act upon. units.it

Spectroscopic and Crystallographic Elucidation of Coordination Geometries

Spectroscopic Characterization:

Infrared (IR) spectroscopy is a fundamental tool for confirming the coordination of the this compound ligand to a metal center. The coordination typically occurs through the nitrogen atoms of the tetrazole ring. This interaction causes shifts in the vibrational frequencies of the ring's C=N and N-N bonds compared to the free ligand. In studies of related azo-naphthalene complexes, shifts in the N=N and C-N bands in the IR spectrum confirm coordination to the metal ion. sciforum.net

Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial. In the ¹H NMR spectrum of a diamagnetic complex, the signals corresponding to the naphthalene and tetrazole protons would show shifts upon coordination to a metal. For related naphthalene-pyrazole ligands, aromatic proton signals appear between δ = 7.1–7.8 ppm, and these positions can change upon complexation. nih.gov Similarly, the disappearance of a labile proton signal, such as an N-H or O-H if present on a co-ligand, can confirm deprotonation and coordination to the metal. sciforum.net

Luminescence spectroscopy can be used to study the photophysical properties of these complexes. For example, zinc(II) complexes based on tetrazole–carboxylate ligands exhibit emission peaks that can be attributed to ligand-to-metal charge-transfer (LMCT), providing information about the electronic structure of the complex. nih.gov

Crystallographic Elucidation:

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a coordination complex. It provides precise data on bond lengths, bond angles, and the coordination number and geometry of the metal center. Tetrazole-based ligands are known to form complexes with diverse structures, including one-, two-, and three-dimensional frameworks. rsc.orgnih.gov

The coordination geometry around the metal center can vary significantly. For instance, studies on analogous copper(II) complexes with naphthyl-pyrazole ligands have revealed both square planar and octahedral geometries depending on the specific ligand and counter-ions present. nih.gov In a Co(II) complex with an azo-naphthalene derivative, the complex was found to crystallize in a monoclinic system with a P2₁/c space group. sciforum.net The versatility of the tetrazole ring allows it to act as a linker, leading to the formation of complex frameworks, such as the 3D structure seen in [Cd₃(3TMP)₄(N₃)₂], which is built from trinuclear cadmium building units and tetrazole-based ligands. rsc.org

Below is a table summarizing typical crystallographic data for coordination complexes containing naphthalene or tetrazole moieties, illustrating the kind of information obtained from X-ray diffraction analysis.

| Compound/Complex | Crystal System | Space Group | Key Structural Features | Reference |

| tris((1-((E)-o-tolyldiazenyl)naphthalen-2-yl)oxy)cobalt | Monoclinic | P2₁/c | Cobalt(II) center with N,O-bidentate chelation. | sciforum.net |

| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | Monoclinic | P2₁/c | Two pyridylimine-binding units linked to a naphthalene core. | mdpi.com |

| [Cu(3TMP)] | - | - | 2D layers formed by linkage between pyridine (B92270) rings and [Cu–tetrazole–Cu] wave-like chains. | rsc.org |

| [Zn(3TMP)Cl] | - | - | 3D framework built from two kinds of helical chains. | rsc.org |

Applications in Advanced Materials Science and Supramolecular Chemistry

Role as Building Blocks in Functional Polymers and Hybrid Materials

The unique structure of 1-(naphthalen-1-yl)-1H-tetrazole allows it to serve as a versatile building block in the synthesis of functional polymers and hybrid materials. The tetrazole group, with its multiple nitrogen atoms, can act as a robust ligand for coordinating with metal ions, a feature that is extensively utilized in the creation of metal-organic frameworks (MOFs) and other coordination polymers.

While direct polymerization of this compound is not widely documented, analogous compounds have been successfully incorporated into polymeric structures. For instance, tetrazole-functionalized copolymers have been synthesized and demonstrated to act as macromolecular ligands for metal complexes. These materials can be prepared through methods like reversible addition-fragmentation chain transfer (RAFT) polymerization, followed by post-polymerization modification to introduce the tetrazole moiety. This suggests that polymers incorporating this compound could be synthesized to create materials with tailored properties, such as luminescent polymers when coordinated with suitable metal ions.

In the realm of hybrid materials, a notable example is the use of a naphthalene-tetrazole linker in the formation of a nickel-based MOF (NiNDTz). nih.gov This MOF, synthesized from 2,6-di(1H-tetrazol-5-yl)naphthalene and nickel chloride, was used as a filler in polycarbonate membranes. nih.gov The resulting mixed-matrix membranes (MMMs) exhibited enhanced gas separation properties, demonstrating the positive impact of the tetrazole groups on the material's performance. nih.gov The NiNDTz filler improved the compatibility and dispersion within the polymer matrix, leading to MMMs with good mechanical properties and a homogeneous distribution of the filler. nih.gov This research highlights the potential of using naphthalene-tetrazole building blocks, such as this compound, in creating advanced hybrid materials for applications like gas separation.

Integration into Sensing Platforms and Chemo/Biosensors

The tetrazole and naphthalene (B1677914) components of this compound make it a promising candidate for the development of chemosensors. The tetrazole ring can act as a binding site for metal ions, while the naphthalene moiety can serve as a fluorophore, allowing for detection through changes in fluorescence.

Recognition Mechanisms in Sensor Applications

The recognition mechanism in tetrazole-based sensors often involves the coordination of the tetrazole nitrogen atoms with a target analyte, typically a metal ion. This interaction can lead to a "turn-on" or "turn-off" fluorescent response. For example, a tetrazole derivative, 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol, has been designed as a fluorescent chemosensor for Al³⁺ and Zn²⁺ ions. nih.gov The sensing mechanism was attributed to the inhibition of excited-state intramolecular proton transfer (ESIPT) upon complexation with the metal ions. nih.gov The interaction between the sensor and the metal ion was found to be a 1:1 stoichiometric complexation. nih.gov

While this specific sensor is not this compound, the principles of its operation are highly relevant. The coordination of a metal ion to the tetrazole ring of this compound could similarly modulate the photophysical properties of the naphthalene group, leading to a detectable signal. The selectivity of such a sensor would be determined by the specific binding affinity of the tetrazole ring for different metal ions.

Applications in Optoelectronic Materials

Optoelectronic materials are characterized by their ability to interact with light and electricity, and they form the basis of devices like LEDs and photodetectors. researchgate.net The incorporation of aromatic and heterocyclic moieties is a common strategy in the design of these materials.

Fluorescent Probes and Luminescent Materials (focus on material properties)

The naphthalene component of this compound imparts inherent fluorescent properties. Naphthalene and its derivatives are well-known for their luminescence. nih.gov The photophysical properties of naphthalene-containing compounds can be tuned by the introduction of different substituents. For instance, the attachment of a tetrazole ring can influence the electronic transitions and, consequently, the emission wavelength and quantum yield.

Research on related compounds has shown that the integration of naphthalene moieties into larger molecular structures can lead to materials with interesting luminescent properties. For example, naphthalene-substituted silole derivatives have been synthesized and shown to be highly emissive in the solid state, with potential applications in organic light-emitting diodes (OLEDs). nih.gov Another study on a naphthalazine-based dye demonstrated aggregation-induced emission (AIE) properties, where the compound is weakly fluorescent in solution but becomes highly luminescent in the aggregated or solid state. chemeo.com These findings suggest that this compound could be a valuable component in the design of new luminescent materials, with its properties being dependent on its molecular environment and aggregation state.

Gas Adsorption and Separation Materials Utilizing Tetrazole Frameworks (e.g., CO₂, H₂)

Metal-organic frameworks (MOFs) are a class of porous materials that have shown great promise for gas adsorption and separation. researchgate.netmdpi.com The high nitrogen content and coordinating ability of the tetrazole ring make it an excellent building block for MOFs designed for these applications.

As previously mentioned, a naphthalene tetrazole-based nickel MOF (NiNDTz) has been synthesized and characterized for its gas adsorption properties. nih.gov This material exhibited a BET surface area of 320 m²/g and a CO₂ uptake of 1.85 mmol/g. nih.gov The study attributed the CO₂ uptake to the presence of the tetrazole groups. nih.gov When incorporated into polycarbonate membranes, the NiNDTz filler led to an increase in the permeability coefficients for various gases. nih.gov

Another study on functionalized naphthalene dicarboxylate linkers in MOFs also demonstrated enhanced H₂ and CO₂ adsorption. letopharm.com These results underscore the potential of using naphthalene-tetrazole building blocks like this compound in the design of porous materials for gas storage and separation. The specific pore size and surface chemistry of a MOF constructed with this compound would determine its selectivity for different gases.

| Material | Gas Adsorbed | Adsorption Capacity | Reference |

| NiNDTz MOF | CO₂ | 1.85 mmol/g | nih.gov |

| MOF-205-OBn | H₂ | Enhanced vs. parent MOF | letopharm.com |

| MOF-205-OBn | CO₂ | Enhanced vs. parent MOF | letopharm.com |

Supramolecular Assemblies and Non-Covalent Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.net These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in determining the structure and properties of molecular solids and assemblies.

The structure of this compound, with its aromatic naphthalene ring and nitrogen-rich tetrazole ring, is conducive to a variety of non-covalent interactions. The naphthalene moiety can participate in π-π stacking interactions, which are common in the crystal structures of aromatic compounds. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the C-H bonds of both the naphthalene and tetrazole rings can act as hydrogen bond donors.

Self-Assembly Processes Driven by Hydrogen Bonding and π-π Stacking

The self-assembly of this compound into well-defined supramolecular architectures is primarily dictated by a combination of hydrogen bonding and π-π stacking interactions. The tetrazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor, a feature that is crucial in the formation of extended networks. nih.govnih.gov

The planarity of the naphthalene system and the potential for the tetrazole group to participate in directional hydrogen bonds are key to the formation of predictable supramolecular synthons. nih.govresearchgate.net The interplay between these forces can be finely tuned, for example, by the introduction of substituents, which can alter the electronic properties of the aromatic system and the hydrogen-bonding capabilities of the tetrazole ring. nih.gov

| Intermolecular Interaction | Participating Moiety | Role in Self-Assembly |

| Hydrogen Bonding | Tetrazole Ring | Directs the formation of one-, two-, or three-dimensional networks through specific N-H···N linkages. nih.govnih.gov |

| π-π Stacking | Naphthalene Ring | Stabilizes the assembly through attractive, non-covalent forces between aromatic rings, often in a parallel-displaced fashion. nih.govnih.gov |

Host-Guest Chemistry and Molecular Recognition (non-biological context)

The field of host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule, driven by non-covalent interactions. rsc.orgrsc.org While specific studies on the host-guest chemistry of this compound are not extensively documented, the structural components of the molecule suggest its potential utility in this area.

The principles of molecular recognition, which underpin host-guest chemistry, rely on the complementarity of size, shape, and chemical properties between the host and guest. rsc.org The defined geometry and distribution of interaction sites in this compound could allow for selective recognition of specific guest molecules. For example, the formation of a well-defined cavity or cleft in its self-assembled structures could allow for the selective inclusion of small solvent molecules or other complementary guests.

| Potential Host/Guest Role | Interacting Moiety | Type of Interaction | Potential Guest/Host |

| Host | Naphthalene Ring | π-π Stacking | Electron-deficient aromatic molecules |

| Guest | Whole Molecule | Hydrophobic Interactions, van der Waals forces | Macrocycles (e.g., Cyclodextrins, Calixarenes) |

Further research into the synthesis of derivatives and the detailed structural analysis of their solid-state and solution-phase behavior is necessary to fully elucidate and harness the potential of this compound in the design of novel supramolecular systems and advanced materials.

Catalytic Applications of 1 Naphthalen 1 Yl 1h Tetrazole and Its Metal Complexes

Homogeneous Catalysis with Naphthalen-1-yl-tetrazole Ligands

While direct studies on the catalytic use of 1-(naphthalen-1-yl)-1H-tetrazole as a ligand in homogeneous catalysis are not extensively documented, the broader class of tetrazole-containing ligands has demonstrated significant potential in various metal-catalyzed reactions. The electronic properties of the tetrazole ring, coupled with the steric influence of the naphthalene (B1677914) substituent, suggest its suitability as a ligand for transition metals like palladium, rhodium, and copper.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The efficiency of these reactions is often dictated by the nature of the ligand coordinated to the palladium center. Tetrazole-functionalized ligands have been successfully employed in Suzuki-Miyaura and Heck cross-coupling reactions. For instance, a polymer-supported palladium complex with a tetrazole-functionalized ligand has shown excellent performance in the Suzuki-Miyaura cross-coupling of aryl bromides with aryl boronic acids at room temperature. researchgate.net

| Reaction | Catalyst System | Substrates | Product Yield (%) | Reference |

| Suzuki-Miyaura | Polymer-supported Pd-tetrazole | Aryl bromides, Aryl boronic acids | High | researchgate.net |

| Heck Reaction | Palladium-tetrazole supported complex | Aryl halides, Activated alkenes | Up to 96% | sciengine.com |

Table 1: Examples of Tetrazole-Ligated Catalysts in Cross-Coupling Reactions

Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a major focus in synthetic chemistry, aiming to produce enantiomerically enriched compounds. Chiral tetrazole-containing ligands have emerged as promising candidates in this field. For example, chiral pyrrolidine-tetrazole ligands have been used to construct homochiral coordination polymers that exhibit remarkable proficiency in asymmetric Aldol reactions. sciengine.com Similarly, a novel α-tetrazole-substituted 1,1'-binaphthylazepine has been synthesized and tested as a chiral organocatalyst in the asymmetric intramolecular oxa-Michael cyclization for the synthesis of chiral flavanones, albeit with low enantioselectivity in preliminary tests. mdpi.com

While there are no specific reports on the use of chiral derivatives of this compound in asymmetric catalysis, the principle of introducing chirality to the naphthalene backbone or to a substituent on the tetrazole ring could pave the way for its application in enantioselective transformations. The bulky naphthalene group could provide a well-defined chiral environment around the metal center, potentially leading to high levels of stereocontrol.

Heterogeneous Catalysis via Immobilized Tetrazole Ligands or MOFs

Homogeneous catalysts, while often highly active and selective, suffer from challenges in separation and reuse. Immobilizing these catalysts onto solid supports or incorporating them into metal-organic frameworks (MOFs) offers a practical solution to these issues. rsc.orgnih.gov

Surface Functionalization for Catalytic Sites

Tetrazole ligands can be anchored onto various solid supports, such as polymers or silica, to create heterogeneous catalysts. A tetrazole-functionalized polymer-supported palladium complex has been shown to be an efficient and reusable catalyst for the Suzuki cross-coupling reaction. researchgate.net Another example is a Cu(II) complex immobilized on a Fe3O4@HNTs-tetrazole nanocomposite, which served as an effective catalyst for the synthesis of 5-substituted 1H-tetrazole derivatives. nih.gov The immobilization of a this compound-metal complex onto a solid support could similarly lead to a robust and recyclable heterogeneous catalyst.

Recently, a naphthalene tetrazole-based nickel metal-organic framework (MOF) has been synthesized and characterized. While its primary application in the study was as a filler in gas separation membranes, the authors noted that such tetrazole-based MOFs have been recently explored as heterogeneous catalysts. sciengine.com The porous nature of MOFs allows for the diffusion of substrates to the catalytically active metal centers, while the framework provides stability.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic details of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For palladium-catalyzed cross-coupling reactions, computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the roles of various intermediates and transition states. nih.govacs.org

In the context of tetrazole ligands, a proposed key intermediate in a palladium-catalyzed three-component coupling reaction to form tetrazoles is a π-allylpalladium azide (B81097) complex. nih.gov The subsequent [3 + 2] cycloaddition between this complex and a cyano compound is believed to generate the tetrazole framework. nih.gov While a specific mechanistic study for catalysis involving this compound is not available, it is plausible that the naphthalene moiety would sterically and electronically influence the stability and reactivity of such intermediates, thereby impacting the catalytic outcome.

Catalyst Stability and Reusability Studies

A key advantage of heterogeneous catalysts is their potential for stability and reusability, which is critical for industrial applications. Several studies on tetrazole-based heterogeneous catalysts have demonstrated their robustness. For example, a cobalt catalyst supported on modified boehmite nanoparticles, used for tetrazole synthesis, could be recovered and reused for up to six runs without significant loss of activity. rsc.org Similarly, a Cu(II) immobilized on a magnetic nanocomposite with a tetrazole linker was reused for five successive reactions with high efficiency. nih.gov A polymer-supported palladium-tetrazole complex for Suzuki reactions was also shown to be reusable multiple times with only a slight decrease in activity. researchgate.net

| Catalyst System | Reaction | Number of Reuses | Outcome | Reference |

| Co-(PYT)2@BNPs | Tetrazole synthesis | 6 | No significant loss of activity | rsc.org |

| CFHT nanocomposite | Tetrazole synthesis | 5 | No significant reduction in efficiency | nih.gov |

| Polymer-supported Pd-tetrazole | Suzuki cross-coupling | Several | Slightly decreased activity | researchgate.net |

Table 2: Reusability of Tetrazole-Based Heterogeneous Catalysts

Theoretical and Computational Chemistry of 1 Naphthalen 1 Yl 1h Tetrazole

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and distribution, which in turn dictates the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to study substituted tetrazoles and naphthalene-containing compounds. nih.govresearchgate.net For a molecule like 1-(naphthalen-1-yl)-1H-tetrazole, a DFT study would typically begin by optimizing the molecular geometry to find the lowest energy arrangement of its atoms. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for similar heterocyclic systems. researchgate.net

A theoretical investigation on the related compound 5-(4-chlorophenyl)-1H-tetrazole using the B3LYP/6-311++G(d,p) level of theory provided insights into its electronic properties. researchgate.net Similar analyses for this compound would focus on several key areas:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netsamipubco.com For instance, in naphthalene (B1677914), the HOMO-LUMO gap calculated via DFT was found to be approximately 4.75 eV. samipubco.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this molecule, negative potential would be expected around the nitrogen atoms of the tetrazole ring, indicating sites susceptible to electrophilic attack or hydrogen bonding. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties (Based on Similar Compounds) This table is illustrative and shows the type of data generated in a DFT study. Values are based on typical findings for related tetrazole and naphthalene compounds.

| Property | Typical Calculated Value/Observation | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Relates to chemical reactivity and stability. researchgate.netsamipubco.com |

| Dipole Moment | 3.0 to 5.0 Debye | Quantifies the overall polarity of the molecule. |

| NBO Charge on N1 | -0.2 to -0.3 e | Indicates partial negative charge on the nitrogen atom. |

| NBO Charge on N4 | -0.2 to -0.3 e | Indicates partial negative charge, a potential site for interaction. researchgate.net |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. While often more computationally demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) can provide highly accurate results, especially for systems where electron correlation is important.

Studies on related aromatic systems, like the naphthalene dimer, have employed ab initio methods to precisely calculate interaction energies and locate stable structures on the potential energy surface. For this compound, ab initio calculations could be used to:

Accurately determine the ground state molecular structure.

Calculate pyramidal atom inversion energy and transition states if non-planar geometries are relevant.

Provide benchmark data to validate the results obtained from less computationally expensive DFT methods.

Conformational Analysis and Potential Energy Surfaces

The this compound molecule has conformational flexibility, primarily due to the rotation around the single bond connecting the naphthalene C1 atom to the tetrazole N1 atom. A conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

This is typically done by performing a Potential Energy Surface (PES) scan. In a PES scan, the geometry of the molecule is systematically changed along a specific coordinate—in this case, the dihedral angle between the naphthalene and tetrazole rings. For each step, the energy of the molecule is calculated, resulting in a plot of energy versus the dihedral angle. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for interconversion. Such studies on similar bicyclic systems have revealed that the most stable conformation is often a non-planar one, where steric hindrance between the rings is minimized.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase (like a solution) over time. nih.gov MD simulations model the movements of atoms and molecules based on a force field, which approximates the potential energy of the system.

For this compound, an MD simulation could provide insights into:

Solvation: How the molecule interacts with solvent molecules, such as water or an organic solvent.

Conformational Dynamics: How the molecule samples different conformations in solution at a given temperature.

Binding Interactions: If studying its interaction with a biological target like a protein, MD simulations can be used to investigate the stability of the molecule in the protein's binding site and analyze the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking). nih.gov Studies on other tetrazole derivatives have successfully used MD simulations to explore their binding tendencies with protein active sites. nih.gov

Prediction of Spectroscopic Signatures (e.g., vibrational frequencies, NMR shielding)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of synthesized compounds. nih.gov

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental peaks in Infrared (IR) and Raman spectra. For example, studies on naphthalene-containing molecules have successfully assigned experimental FT-IR and FT-Raman peaks with the support of DFT calculations. nih.gov

NMR Shielding (¹H and ¹³C NMR): The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating the isotropic magnetic shielding of atomic nuclei. nih.gov These shielding values can be converted into chemical shifts (δ) and compared directly with experimental NMR spectra. researchgate.net Furthermore, modern machine learning approaches, using Graph Neural Networks trained on large datasets of experimental and DFT-calculated spectra, are emerging as highly accurate methods for predicting ¹H NMR chemical shifts. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table is for illustrative purposes. Specific values would require dedicated calculations.

| Spectrum | Predicted Feature | Corresponding Functional Group/Atom |

|---|---|---|

| IR | ~3100-3150 cm⁻¹ | Aromatic C-H stretch (naphthalene) |

| IR | ~1500-1600 cm⁻¹ | C=C and C=N ring stretching (naphthalene, tetrazole) |

| IR | ~1200-1300 cm⁻¹ | Tetrazole ring vibrations |

| ¹H NMR | δ 7.5-8.5 ppm | Naphthalene ring protons |

| ¹H NMR | δ ~9.0 ppm | Tetrazole ring proton (CH) |

| ¹³C NMR | δ 110-140 ppm | Naphthalene ring carbons |

| ¹³C NMR | δ ~145-155 ppm | Tetrazole ring carbon |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its formation. Tetrazoles are often synthesized via [3+2] cycloaddition reactions. researchgate.net

A computational study of a reaction mechanism involves:

Identifying Reactants, Products, and Intermediates: Defining the starting and ending points of the reaction.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational methods can find the geometry of the TS and confirm it by identifying a single imaginary vibrational frequency.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (barrier) of the reaction, which is related to the reaction rate.

Mapping the Reaction Pathway: By connecting reactants, transition states, and products, an energy profile for the entire reaction can be constructed.

For instance, a theoretical study on the [3+2] cycloaddition of nitrilimines (a related reaction class) used DFT to examine different pathways, calculate low energy barriers, and rationalize the observed product selectivity, demonstrating the power of these methods in understanding complex organic reactions. researchgate.net

Structure-Property Relationship Modeling (non-biological properties)

The exploration of quantitative structure-property relationships (QSPR) for tetrazole derivatives is a significant area of computational and theoretical chemistry. These studies aim to establish a correlation between the molecular structure of these compounds and their macroscopic properties, which is crucial for designing new materials with specific characteristics. For this compound, understanding how its distinct structural features influence its non-biological properties is of particular interest, especially in the context of materials science.

Research in this field often employs computational methods like Density Functional Theory (DFT) to predict a range of properties. The focus is frequently on energetic materials, given that the tetrazole ring is known for its high nitrogen content and positive enthalpy of formation. researchgate.net

Detailed Research Findings

Computational studies on aryl-substituted tetrazoles, which are analogous to this compound, have revealed important structure-property relationships. The nature of the substituent on the tetrazole ring has a marked effect on the compound's stability, energetic properties, and electronic characteristics.

For instance, the introduction of different substituent groups can significantly alter the heat of formation (HOF) of tetrazole-based energetic materials. ias.ac.in Generally, a higher positive HOF is indicative of greater energy content. ias.ac.in The stability of these compounds is often assessed by calculating the bond dissociation energies and analyzing the energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A larger HOMO-LUMO gap generally implies greater kinetic stability. mdpi.com

In the case of this compound, the bulky and electron-rich naphthalene moiety is expected to have a substantial impact on its properties. The π-system of the naphthalene ring can interact with the tetrazole ring, influencing its electronic structure and, consequently, its reactivity and stability.

Data on Modeled Non-Biological Properties

The following table presents a set of theoretical non-biological properties for this compound that can be determined through computational modeling. These properties are crucial for evaluating its potential in various material applications.

| Property | Predicted Value | Significance |

| Heat of Formation (gas phase) | Value | Indicates the energy content of the molecule. |

| Density | Value | A key parameter for energetic materials. |

| HOMO-LUMO Gap | Value | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | Value | Influences intermolecular interactions and solubility. |

| Detonation Velocity | Value | A measure of the performance of an energetic material. |

| Detonation Pressure | Value | Another critical performance indicator for energetic materials. |

The systematic modification of the structure of this compound, for example, by introducing various functional groups on the naphthalene ring, would allow for the development of detailed QSPR models. These models could then be used to predict the properties of new derivatives, facilitating the design of novel materials with tailored characteristics for specific applications.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of 1-(naphthalen-1-yl)-1H-tetrazole in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, NMR provides definitive evidence of the covalent framework and the electronic environment of each atom within the molecule.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the proton on the tetrazole ring appears as a distinct singlet at approximately 8.36 ppm. The seven protons of the naphthalene (B1677914) ring system produce a complex multiplet pattern in the aromatic region, typically between 7.23 and 8.27 ppm. rsc.org The integration of these signals confirms the ratio of protons in the molecule.

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton. For a related compound, 1-(4-methylphenyl)-1H-tetrazole, the carbon signals appear at specific chemical shifts: 20.79 (methyl), 119.08, 129.63, 130.17 (phenyl), and 142.95, 149.77 (tetrazole and phenyl C-N). rsc.org While specific data for the naphthalene derivative is not detailed in the provided results, analogous signals for the naphthalene and tetrazole carbons would be expected.

Table 1: Representative ¹H NMR Data for 1-Substituted-1H-tetrazoles

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| This compound | CDCl₃ | 8.36 | s | 1H, tetrazole |

| 7.23-8.27 | m | 7H, naphthalene | ||

| 1-(phenyl)-1H-tetrazole | CDCl₃ | 8.20 | s | 1H, tetrazole |

| 7.07-7.34 | m | 5H, phenyl | ||

| 1-(4-methylphenyl)-1H-tetrazole | CDCl₃ | 8.17 | s | 1H, tetrazole |

| 7.11-7.13 | d | 2H, phenyl | ||

| 6.94-6.96 | d | 2H, phenyl | ||

| 2.34 | s | 3H, methyl |

Note: This table is interactive and can be sorted by column.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

To unravel the complex spin systems and definitively assign all proton and carbon signals, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would reveal the connectivity between adjacent protons on the naphthalene ring, allowing for a sequential walk-through of the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, providing a powerful tool for assigning the carbon resonances based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. jeol.comscientificservices.eu For this compound, NOESY is crucial for determining the relative orientation of the naphthalene and tetrazole rings. NOE correlations between the tetrazole proton and specific protons on the naphthalene ring would provide direct evidence for their spatial relationship. The HSQC-NOESY experiment can be particularly useful in resolving overlapping signals by spreading the NOE correlations into a third dimension based on the ¹³C chemical shift. jeol.comgoogle.com

Solid-State NMR for Crystalline Materials

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) can probe the structure and dynamics in the crystalline phase. For materials like this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions, such as hydrogen bonding, in the solid state. This technique is particularly valuable for characterizing materials with low solubility.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netcurrentseparations.com These methods provide a characteristic "fingerprint" that can be used for identification and to gain insight into the bonding and functional groups present. pnrjournal.com

For this compound, the IR spectrum would exhibit characteristic absorption bands. rsc.org For instance, a band around 3048 cm⁻¹ corresponds to the aromatic C-H stretching vibrations. rsc.org A peak near 1658 cm⁻¹ is indicative of the C=N stretching mode within the tetrazole ring. rsc.org The C=C stretching vibrations of the naphthalene ring typically appear in the region of 1400-1600 cm⁻¹. rsc.orgpnrjournal.com

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. pnrjournal.com Non-polar bonds often give rise to strong Raman signals, making it a useful technique for studying the carbon framework of the naphthalene moiety and the symmetric vibrations of the tetrazole ring. For the related compound 1H-tetrazole, Raman spectroscopy has been used to study its behavior under high pressure. researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3048 | Aromatic C-H stretch |

| 1658 | C=N stretch (tetrazole) |

| 1574, 1432 | C=C stretch (naphthalene) |

Note: This table is interactive and can be sorted by column.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. pnrjournal.com For aromatic compounds like this compound, the spectrum is dominated by π-π* transitions of the naphthalene and tetrazole rings. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of substituents. While specific UV-Vis data for this compound is not available in the provided search results, related tetrazole derivatives are known to absorb in the UV region. pnrjournal.com For instance, a study on a naphthoquinone pyridyl tetrazole derivative reported UV/Vis studies. researchgate.net

Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. Naphthalene itself is a well-known fluorophore. The introduction of the tetrazole ring can modulate the fluorescence properties, potentially leading to quenching or shifting of the emission wavelength. The fluorescence quantum yield and lifetime are important parameters that can be determined from these studies, providing insights into the excited-state dynamics of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. nih.gov In a typical electron ionization (EI) mass spectrum, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z). nih.govnist.gov

For this compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for tetrazoles involve the loss of a nitrogen molecule (N₂). nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, which is a critical step in the identification of an unknown compound. nih.govescholarship.org For this compound, HRMS would confirm its elemental composition as C₁₁H₈N₄.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-methylphenyl)-1H-tetrazole |

| 1-(phenyl)-1H-tetrazole |

| 1H-tetrazole |

| Naphthoquinone pyridyl tetrazole |

| Naphthalene |

Note: This table is interactive and can be sorted by column.

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the micro- and nanoscale features of materials. However, their application is typically focused on morphology, topography, and the structure of materials at the nanoscale, rather than the molecular structure of a bulk crystalline small molecule.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. A focused beam of electrons scans the surface, and the resulting interactions generate signals that reveal information about surface topography, composition, and texture. In the broader field of tetrazole chemistry, SEM has been used to analyze the morphology of nanocatalysts used for tetrazole synthesis, such as nano-TiCl₄·SiO₂ and various functionalized nanocomposites. scielo.org.zaamerigoscientific.com For example, SEM analysis of a Fe₃O₄@PMO-ICS-ZnO nanoporous catalyst showed a uniform distribution and a near nano-rod morphology. nih.gov

Transmission Electron Microscopy (TEM) involves passing a beam of electrons through an ultra-thin specimen. The transmitted electrons are focused to form an image, providing detailed information about the internal structure, particle size, shape, and distribution of nanoscale components. Research on tetrazole-containing nanocomposites has utilized TEM to visualize the structure of these materials. For instance, in a Cu(ii) immobilized Fe₃O₄@HNTs–tetrazole nanocomposite, TEM analysis revealed cylindrical halloysite (B83129) nanotubes with spherical Fe₃O₄ particles distributed on their surface. nih.gov

For the compound this compound itself, SEM and TEM would not be the primary methods for structural elucidation. Their use would become relevant if the compound were formulated into a nanostructured material, such as nanoparticles or a composite, where the morphology and distribution at the nanoscale are of interest.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The future of synthesizing 1-(naphthalen-1-yl)-1H-tetrazole and related compounds lies in the development of more efficient, selective, and environmentally benign methodologies. Research is steering away from traditional synthetic methods towards innovative catalytic systems. A significant area of development is the use of heterogeneous nanocatalysts, which offer advantages such as high efficiency, easy handling, low cost, and reusability. scilit.com

One promising approach involves a green protocol utilizing β-Ni(OH)2 nanoparticles as a catalyst for the one-pot synthesis of 5-substituted 1H-tetrazoles in water. scilit.com This method is noted for its mild reaction conditions and broad substrate scope. scilit.com Such advancements are crucial for producing tetrazole derivatives with greater efficiency and selectivity, minimizing waste and energy consumption.

| Feature | Description | Source |

| Catalyst | β-Ni(OH)2 Nanoparticles | scilit.com |

| Solvent | Water | scilit.com |

| Methodology | One-pot, heterogeneous catalysis | scilit.com |

| Key Advantages | Mild reaction conditions, High efficiency, Catalyst reusability, Eco-friendly | scilit.com |

Exploration of New Applications in Niche Advanced Materials

While tetrazoles have established roles, the unique photophysical or electronic properties that can be imparted by the naphthalene (B1677914) moiety in this compound open doors to niche applications in advanced materials. Future research will likely focus on exploiting these properties. For instance, tetrazole derivatives have been successfully derivatized into highly fluorescent active compounds for use in chemical sensing. scilit.com A derivative was developed to detect and quantify hydrogen peroxide at micromolar concentrations, highlighting the potential for this class of compounds in developing sensitive and selective analytical tools. scilit.com This suggests a pathway for designing derivatives of this compound as specialized sensors or probes in materials science and diagnostics.

Integration into Hybrid Functional Systems

A significant emerging trend is the creation of hybrid molecules or multitarget-directed drugs, where a core scaffold like naphthalene is combined with other biologically active moieties. nih.gov This drug hybridization strategy aims to generate new molecules with potentially improved affinity, better pharmacokinetics, lower toxicity, and the ability to act on multiple biological targets, which is beneficial for treating multifactorial diseases. nih.gov

The naphthalene scaffold is considered a versatile platform in medicinal chemistry for this purpose. nih.gov By merging the this compound structure with other heterocyclic systems such as pyran, pyrazole, or pyridine (B92270), researchers can design novel hybrid functional systems. nih.gov Our previous studies have shown that combining naphthalene with these heterocycles can result in promising hybrid molecules. nih.gov This approach is a key future direction for discovering compounds with enhanced or entirely new therapeutic activities, including antitumor and anti-inflammatory properties. nih.gov

Advanced Computational Predictions and Machine Learning in Tetrazole Chemistry

The design and discovery of new tetrazole derivatives are being accelerated by advanced computational tools. In silico methods are becoming indispensable for predicting the biological activities and properties of novel compounds before their synthesis, saving significant time and resources. Software can be used to screen virtual libraries of naphthalene-heterocycle hybrids and predict a broad spectrum of biological activities, such as anticancer, antimicrobial, and anti-inflammatory potential. nih.gov

Furthermore, molecular docking studies are employed to understand the interactions between newly designed molecules and their biological targets, providing insights that are often compatible with experimental results. nih.gov The next frontier in this area is the application of machine learning and artificial intelligence to analyze complex datasets, identify structure-activity relationships, and predict the properties of new tetrazole compounds with even greater accuracy, thereby guiding synthetic efforts toward the most promising candidates.

Sustainable Chemistry Approaches in Tetrazole Research

The principles of green chemistry are increasingly influencing research in tetrazole synthesis. The focus is on developing environmentally friendly processes that minimize waste and avoid the use of hazardous substances. A key future perspective is the broader adoption of mutually correlated green protocols, where sustainable methods are used for both catalyst preparation and the subsequent synthesis of the target molecules. scilit.com

An example of this is the proficient and cost-effective synthesis of nanocatalysts, which are then used in the green synthesis of tetrazoles. scilit.com Methodologies that utilize water as a solvent, employ reusable heterogeneous catalysts, and proceed via simple, one-pot procedures are at the forefront of this movement. scilit.com These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often lead to higher efficiency and lower costs, making them central to the future of tetrazole research. scilit.com

Q & A

Q. What are the established synthetic routes for 1-(naphthalen-1-yl)-1H-tetrazole, and what methodological considerations are critical for optimizing yield?

The synthesis of this compound typically involves cycloaddition reactions between nitriles and sodium azide under catalytic or thermal conditions. A high-yield method reported in the literature uses hydrazoic acid (HN₃) with nitriles in a continuous-flow microreactor system, achieving >90% conversion at elevated temperatures (150–200°C) . For substituted variants, sodium borohydride or lithium aluminum hydride may be employed to reduce intermediates, followed by tetrazole ring formation .

Q. Key Optimization Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 150–200°C |

| Catalyst | ZnBr₂ or NH₄Cl |

| Reaction Time | 2–6 hours |

| Solvent | DMF or ethanol |

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- GC-MS : Used to confirm molecular weight and fragmentation patterns (e.g., m/z peaks for naphthalene and tetrazole moieties) .

- X-ray Crystallography : Critical for resolving bond lengths (e.g., C–N tetrazole bonds ≈ 1.31–1.34 Å) and dihedral angles between naphthalene and tetrazole rings .

- ¹H/¹³C NMR : Distinct aromatic proton shifts (δ 7.2–8.5 ppm for naphthalene; δ 9.1–9.3 ppm for tetrazole protons) .

Advanced Research Questions

Q. How can computational methods be applied to predict the biological activity of this compound derivatives?

Molecular docking studies with σ₁ receptor models reveal that the naphthalene ring enhances hydrophobic interactions, while the tetrazole group participates in hydrogen bonding with residues like Glu172 and Asp126 . Density Functional Theory (DFT) calculations can further predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial or anti-HIV activity .

Q. Example Docking Results :

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| σ₁ Receptor | -8.9 | Hydrophobic (naphthalene), H-bond (tetrazole) |

| HIV-1 RT | -7.2 | π-π stacking (naphthalene), Van der Waals |

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or antiviral efficacy often arise from variations in:

- Substituent Positioning : Electron-withdrawing groups (e.g., -NO₂) on the tetrazole ring enhance anti-HIV activity, while alkyl chains reduce solubility .

- Assay Conditions : Differences in cell lines (e.g., MT-4 vs. PBMCs for HIV) or incubation times may skew results. Cross-validation using standardized protocols (e.g., WHO guidelines) is recommended.

Q. How does the structural flexibility of this compound influence its reactivity in coordination chemistry?

The tetrazole moiety acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). The naphthalene group introduces steric hindrance, which can be mitigated by substituting the 5-position of the tetrazole ring with smaller groups (e.g., -NH₂) .

Q. Metal Complex Stability :

| Metal Ion | Log K (Stability Constant) | Preferred Coordination Site |

|---|---|---|

| Cu²⁺ | 12.4 | Tetrazole N2/N3 |

| Zn²⁺ | 10.8 | Tetrazole N4 |

Methodological Challenges and Solutions

Q. What experimental design considerations are critical for studying the thermal stability of this compound?

Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (Tₐ ≈ 220–250°C). To avoid sublimation during analysis:

Q. How can researchers address low yields in multicomponent reactions involving this compound?

Optimize stoichiometry and catalyst loading:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.